[3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-5-7-2-1-3-8(4-7)9-10-6-13-11-9/h1-4,6,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHTXPUCNPOZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NOC=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 1,2,4 Oxadiazol 3 Yl Phenyl Methanol
Retrosynthetic Analysis of the [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol Structure
A retrosynthetic analysis of this compound suggests several logical disconnections to identify potential starting materials. The primary disconnection points are within the 1,2,4-oxadiazole (B8745197) ring and at the bond connecting the phenyl ring to the heterocycle.
A key strategy involves the disassembly of the 1,2,4-oxadiazole ring. This heterocycle is commonly formed via the cyclodehydration of an O-acyl amidoxime (B1450833) intermediate. nih.gov This leads to two main precursor fragments: a substituted benzamidoxime (B57231) and a suitable carboxylic acid derivative. For the target molecule, this translates to 3-(hydroxymethyl)benzamidoxime and a formic acid equivalent, or a 3-(N'-hydroxycarbamimidoyl)phenyl]methanol intermediate that reacts with an acylating agent.
Alternatively, the synthesis can be traced back to a nitrile precursor. The amidoxime functional group is readily prepared from the corresponding nitrile by treatment with hydroxylamine. nih.gov Therefore, a plausible precursor is 3-cyanobenzyl alcohol or a protected version thereof.
A third retrosynthetic approach involves constructing the phenylmethanol moiety after the formation of the 1,2,4-oxadiazole ring. This would start with a molecule like 3-(1,2,4-oxadiazol-3-yl)benzaldehyde (B1629557) or a corresponding benzoic acid ester, which can then be reduced to the target benzyl (B1604629) alcohol. This strategy is advantageous if the functional groups required for the oxadiazole synthesis are incompatible with the free hydroxymethyl group. lew.ro
Classical and Modern Approaches for 1,2,4-Oxadiazole Ring Formation
The formation of the 1,2,4-oxadiazole ring is a cornerstone of the synthesis of this compound. A variety of methods, ranging from classical cyclodehydrations to modern oxidative cyclizations, are available for this transformation.
Amidoxime Cyclization Pathways for 1,2,4-Oxadiazole Construction
The most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its derivative, followed by cyclodehydration. rsc.org The process typically begins with the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes intramolecular cyclization to yield the oxadiazole ring. nih.govmdpi.com
Various activating agents and reaction conditions have been developed to facilitate this two-step process, often in a one-pot procedure. mdpi.com Common reagents for activating the carboxylic acid include carbodiimides like 1,1'-carbonyldiimidazole (B1668759) (CDI), which allows for cyclodehydration upon heating. lew.ro The Vilsmeier reagent has also been employed to activate both the carboxylic acid for the initial O-acylation and the subsequent cyclocondensation. researchgate.netresearchgate.net
Modern variations include oxidative cyclization methods. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can mediate the oxidative cyclization of amidoximes, tolerating a range of functional groups. researchgate.net Electrochemical synthesis represents another contemporary approach, where an iminoxy radical is generated via anodic oxidation from an N-benzyl amidoxime, which then undergoes intramolecular cyclization. rsc.orgrsc.orgbohrium.com
Table 1: Selected Methods for 1,2,4-Oxadiazole Synthesis via Amidoxime Cyclization
| Method | Key Reagents | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Classical Two-Step | Amidoxime, Carboxylic Acid/Acyl Chloride | Activation, then heating in solvent (e.g., DMF, pyridine) | Well-established, versatile | lew.rorsc.org |
| CDI-Mediated One-Pot | Amidoxime, Carboxylic Acid, CDI | DMF, Room temperature then 120 °C | Facilitates parallel synthesis and purification | lew.ro |
| Vilsmeier Reagent One-Pot | Amidoxime, Carboxylic Acid, Vilsmeier Reagent | CH₂Cl₂, Triethylamine, Room Temperature | Good to excellent yields under mild conditions | researchgate.netresearchgate.net |
| DDQ-Mediated Oxidative Cyclization | Amidoxime, DDQ | - | Tolerates diverse functional groups, rapid procedure | researchgate.net |
| Electrochemical Synthesis | N-Benzyl Amidoxime | Anodic oxidation | Environmentally benign, avoids toxic oxidants | rsc.orgrsc.org |
Alternative Heterocycle Formation Strategies Utilizing Nitriles and Hydroxylamines
Syntheses can also commence from nitriles, which serve as precursors to the essential amidoxime intermediate. The conversion of a nitrile to an amidoxime is typically achieved by reacting it with hydroxylamine, often under basic conditions. nih.govrjptonline.org Following the formation of the amidoxime, the synthesis proceeds as described above.
Several one-pot methods have been developed that start directly from nitriles. For example, 3,5-disubstituted 1,2,4-oxadiazoles can be synthesized in a single pot from nitriles, hydroxylamine, and aldehydes. rsc.orgrsc.org This reaction proceeds through three sequential steps: the formation of the amidoxime, its reaction with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole, and subsequent oxidation by another molecule of the aldehyde to yield the final 1,2,4-oxadiazole. rsc.orgrsc.org This approach is notable for not requiring an external oxidant. rsc.org
Another one-pot strategy involves the reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation in solvent-free conditions, providing good to excellent yields of the desired oxadiazole. organic-chemistry.org
Introduction and Derivatization of the Phenylmethanol Substituent
The synthesis of the target compound requires the presence of a hydroxymethyl group on the phenyl ring. This can be achieved either by using a precursor that already contains this group or by introducing it at a later stage of the synthesis.
Synthetic Routes to Substituted Benzyl Alcohols Precursors
The synthesis of substituted benzyl alcohols, such as 3-cyanobenzyl alcohol, is a critical step if the strategy involves building the oxadiazole ring onto a pre-existing phenylmethanol core. There are numerous established methods for the preparation of benzylic alcohols. organic-chemistry.orgorganic-chemistry.org
Common approaches include:
Reduction of Carbonyl Compounds: The reduction of the corresponding benzaldehyde (B42025) (3-formylbenzonitrile) or benzoic acid ester (methyl 3-cyanobenzoate) is a straightforward method. A variety of reducing agents can be employed, with sodium borohydride (B1222165) being a common choice for the selective reduction of aldehydes in the presence of nitriles.
Hydroxylation of Benzylic C-H Bonds: Direct oxidation of a methyl group on the aromatic ring (e.g., in 3-methylbenzonitrile) can yield the benzyl alcohol. Reagents such as bis(methanesulfonyl) peroxide can achieve this transformation without over-oxidation to the aldehyde or carboxylic acid. organic-chemistry.org
Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura reactions of aryl halides with potassium acetoxymethyltrifluoroborate can afford benzylic alcohols. organic-chemistry.org
Coupling Reactions Between Aromatic Substrates and the 1,2,4-Oxadiazole Core
While less common, it is conceivable to form the target molecule by coupling a pre-formed 1,2,4-oxadiazole unit with a phenyl-containing substrate. This would typically involve transition-metal-catalyzed cross-coupling reactions. For instance, a halogenated 1,2,4-oxadiazole could potentially be coupled with a (3-(hydroxymethyl)phenyl)boronic acid via a Suzuki reaction. However, the more synthetically convergent and widely reported approach is the construction of the heterocyclic ring on an already substituted aromatic precursor. lew.ro
The more practical application of coupling reactions in this context is the derivatization of the fully formed this compound. The benzyl alcohol moiety itself can be further functionalized, for example, through esterification or conversion to a benzyl halide for subsequent nucleophilic substitution, allowing for the creation of a library of related compounds.
Catalytic and Green Chemistry Innovations in the Synthesis of this compound
Recent advancements in the synthesis of 1,2,4-oxadiazole derivatives have been driven by the development of novel catalytic systems and environmentally benign methodologies. These innovations aim to overcome the limitations of classical synthetic routes, which often require harsh conditions, stoichiometric reagents, and lengthy reaction times.
Transition metal catalysis offers powerful tools for the construction of the 1,2,4-oxadiazole ring system. While direct synthesis of this compound via a single catalytic step is not commonly reported, catalytic methods are crucial for forming the core heterocycle from various precursors.
One of the primary methods for forming the 1,2,4-oxadiazole ring is the [3+2] cycloaddition of nitrile oxides with nitriles. This reaction can be sluggish but is significantly accelerated by transition metal catalysts. For instance, platinum(IV) complexes have been shown to effectively catalyze the 1,3-dipolar cycloaddition, leading to 1,2,4-oxadiazoles under mild conditions. nih.gov Copper-catalyzed cascade reactions have also been developed for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes, proceeding through an oxidative coupling mechanism. mdpi.com Although these examples may not directly yield the target molecule, the principles can be adapted. For example, a plausible route could involve the platinum-catalyzed reaction of a suitable nitrile oxide with 3-cyanobenzyl alcohol (protected) or a related nitrile.
Iron(III) nitrate (B79036) has been employed as a mediator for the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org This pathway involves the in-situ generation of a nitrile oxide via dehydration of an α-nitroketone intermediate, which then undergoes cycloaddition. organic-chemistry.org Furthermore, zinc-based catalysts like PTSA-ZnCl₂ have proven effective for the mild synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org
The following table summarizes representative transition metal-catalyzed reactions applicable to 1,2,4-oxadiazole synthesis.
| Catalyst System | Reactants | Reaction Type | Key Advantages |
| Platinum(IV) complexes | Nitrile Oxides + Nitriles | 1,3-Dipolar Cycloaddition | Mild reaction conditions, improved yields. nih.gov |
| Copper salts | Amidines + Methylarenes | Oxidative Cascade | One-step synthesis from readily available materials. mdpi.com |
| Iron(III) Nitrate | Alkynes + Nitriles | Mediated Cycloaddition | Selective synthesis of acyl-substituted oxadiazoles. organic-chemistry.org |
| PTSA-ZnCl₂ | Amidoximes + Nitriles | Condensation/Cyclization | Mild and efficient catalysis. organic-chemistry.org |
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles. These approaches focus on minimizing environmental impact by using safer solvents, reducing energy consumption, and designing atom-economical reactions. jusst.org
A sustainable route to this compound would likely begin with the formation of a precursor such as 3-(1,2,4-oxadiazol-3-yl)benzaldehyde. This aldehyde can be synthesized via the reaction of 3-formylbenzamidoxime with an acylating agent, followed by cyclization. The final step would be the selective reduction of the aldehyde to the corresponding alcohol.
Innovations in this area include:
Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times and often improves yields for the formation of the oxadiazole ring. nih.govnih.govresearchgate.net For example, the cyclization of O-acylamidoximes can be completed in minutes under microwave heating, compared to hours required for conventional heating. researchgate.net
Solvent-Free Reactions: Performing reactions under solvent-free conditions, often using grinding or milling techniques (mechanochemistry), reduces waste and eliminates the need for potentially toxic solvents. nih.govnih.gov The reaction of acyl hydrazones with oxidants to form 1,3,4-oxadiazoles has been successfully performed under solvent-free microwave conditions. nih.gov
Metal-Free Catalysis: To avoid the use of potentially toxic and expensive heavy metals, metal-free catalysts have been explored. Graphene oxide (GO) has emerged as an efficient, inexpensive, and environmentally benign carbocatalyst that can play a dual role as an acid catalyst and an oxidant in the synthesis of 1,2,4-oxadiazoles from amidoximes and aldehydes. nih.gov
One-Pot Procedures: Combining multiple synthetic steps into a single operation (a "one-pot" reaction) improves efficiency, reduces waste from intermediate purification, and saves time and resources. organic-chemistry.orgnih.gov One-pot syntheses of 1,2,4-oxadiazoles from nitriles, hydroxylamine, and other reagents have been developed. organic-chemistry.org
The final reduction of the aldehyde precursor to this compound can be achieved using green reducing agents like sodium borohydride in an alcoholic solvent, which is a relatively clean and high-yielding transformation.
| Green Chemistry Technique | Application in Oxadiazole Synthesis | Advantages |
| Microwave Irradiation | Cyclodehydration of O-acylamidoximes | Drastically reduced reaction times, higher yields. nih.govresearchgate.net |
| Ultrasound Assistance | Synthesis from amidoximes | Shorter reaction times, improved product yields. nih.gov |
| Solvent-Free Grinding | Reaction of amidoximes with acylating agents | Eliminates solvent waste, high efficiency. nih.gov |
| Graphene Oxide (GO) | Catalytic synthesis from amidoximes and aldehydes | Metal-free, reusable catalyst, environmentally benign. nih.gov |
Elucidation of Biological Interactions and Molecular Mechanisms of 3 1,2,4 Oxadiazol 3 Yl Phenyl Methanol
Mechanistic Studies of [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol at the Cellular Level
Receptor Occupancy and Ligand-Binding Dynamics
No specific studies detailing the receptor occupancy, binding affinity (Kd), dissociation constant (Koff), or association constant (Kon) of this compound with any biological target were identified. Information regarding its residence time at a receptor or the specific molecular interactions determined through biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is not available in the public domain.
Structure-Activity Relationship (SAR) Investigations of this compound Analogs
While general SAR principles exist for the 1,2,4-oxadiazole (B8745197) class of compounds, a focused SAR investigation stemming from this compound as a lead compound is not documented.
Impact of Substituent Variation on the Phenyl Ring for Biological Interaction
There are no available studies that systematically vary the substituents on the phenyl ring of this compound and measure the corresponding changes in biological activity. Research on other 3-phenyl-1,2,4-oxadiazole (B2793662) series has shown that substitutions on the phenyl ring can be critical for activity, but these findings are not directly transferable to the specific scaffold requested nih.gov.
Modifications of the 1,2,4-Oxadiazole Heterocycle and Their Mechanistic Implications
Research on the bioisosteric replacement of the 1,2,4-oxadiazole ring in the context of the this compound structure has not been published. The mechanistic implications of altering the heterocycle in this specific compound are therefore unknown.
Role of the Hydroxyl Group and its Chemical Modifications on Target Engagement
The specific role of the benzylic hydroxyl group in this compound for target engagement has not been elucidated. There are no studies available that explore the effects of its modification (e.g., conversion to ethers, esters, or its oxidation) on the biological activity of this compound.
Development of Structure-Mechanism Relationships for Optimized Biological Activity
Without foundational data on biological activity, target identification, and SAR, no structure-mechanism relationships have been developed for this compound to guide the optimization of its biological activity.
Computational and Theoretical Studies of 3 1,2,4 Oxadiazol 3 Yl Phenyl Methanol
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand with a hypothesized biological target.
While specific docking studies on [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol are not extensively documented, research on structurally similar 1,2,4-oxadiazole (B8745197) derivatives provides valuable insights into its potential biological targets. For instance, various derivatives of 1,2,4-oxadiazole have been investigated as inhibitors of enzymes such as epidermal growth factor receptor (EGFR) kinase. rsc.orgnih.gov Molecular docking simulations for these related compounds have shown significant binding affinities, suggesting that this compound could also interact with similar protein targets.
In silico studies on other oxadiazole derivatives have demonstrated considerable cytotoxic activity against various cancer cell lines, with docking scores indicating strong binding to the active sites of receptors like the EGFR tyrosine kinase domain. nih.gov For example, certain 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives have exhibited docking scores ranging from -6.26 to -7.89 kcal/mol against this target. nih.gov These findings suggest that the 1,2,4-oxadiazole moiety in this compound could serve as a pharmacophore that facilitates binding to the ATP-binding site of protein kinases.
Table 1: Predicted Binding Affinities of Structurally Related Oxadiazole Derivatives with EGFR Tyrosine Kinase
| Compound Class | Docking Score (kcal/mol) |
|---|---|
| 2,5-disubstituted 1,3,4-oxadiazoles | -6.26 to -7.89 nih.gov |
| 1,3,4-oxadiazole/benzimidazole hybrids | -7.4 to -8.7 ekb.eg |
This table presents data from studies on similar compounds to hypothesize the potential binding affinities of this compound.
The analysis of ligand-protein interactions reveals the specific forces that stabilize the complex. For oxadiazole-containing compounds, several key interactions are consistently observed in docking studies.
Hydrogen Bonding: The nitrogen atoms within the 1,2,4-oxadiazole ring are frequent participants in hydrogen bonding with amino acid residues in the active site of target proteins. nih.gov For example, in studies of similar compounds, hydrogen bonds have been observed with residues such as Gln767, Met769, and Thr766 in the EGFR kinase domain. nih.gov The hydroxyl group of the methanol (B129727) substituent on the phenyl ring of this compound is also a prime candidate for forming hydrogen bonds.
Pi-Stacking: The aromatic nature of both the phenyl and 1,2,4-oxadiazole rings allows for potential pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's active site.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of a molecule and the stability of its complexes with biological targets over time.
MD simulations can be used to explore the different conformations that this compound can adopt in a biological environment. The flexibility of the molecule is largely determined by the rotational freedom around the single bond connecting the phenyl ring to the oxadiazole ring and the bond connecting the methanol group to the phenyl ring. Understanding this conformational flexibility is key to predicting how the molecule might adapt its shape to fit into a protein's binding site. Studies on similar bicyclic aromatic compounds often reveal a relatively planar but flexible structure.
Once a plausible binding mode is identified through molecular docking, MD simulations can be performed on the ligand-target complex to assess its stability. These simulations can track the movement of the ligand within the binding pocket and the changes in intermolecular interactions over time. A stable complex would be characterized by the ligand maintaining its position and key interactions with the protein throughout the simulation. For instance, MD simulations of related oxadiazole derivatives have been used to confirm the stability of their binding to targets like class II histone deacetylase (HDAC). researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of a molecule.
Quantum chemical modeling has been applied to understand the formation and properties of related oxadiazole structures. chemintech.ru For this compound, DFT calculations can be used to determine a variety of electronic properties and reactivity descriptors. These calculations can predict the molecule's geometry, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the distribution of electron density.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, the electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are important for understanding its intermolecular interactions. For example, the nitrogen and oxygen atoms of the oxadiazole ring and the oxygen of the methanol group are expected to be electron-rich regions, making them likely sites for electrophilic attack or hydrogen bond acceptance.
Table 2: Calculated Electronic Properties of a Related Oxadiazole Compound (3-phenyl-5-methyl-1,2,4-oxadiazole)
| Parameter | Calculated Value |
|---|---|
| Enthalpy of Formation (ΔHf) of an intermediate ester (III) | -163.95 kJ/mol chemintech.ru |
| Enthalpy of Formation (ΔHf) of an intermediate (VIII) | -145.81 kJ/mol chemintech.ru |
| Activation Barrier for Proton Transfer | Practically none chemintech.ru |
This table presents data from a quantum chemical study on the formation of a similar oxadiazole to illustrate the types of parameters that can be calculated.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. malayajournal.org
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For this compound, the distribution of these orbitals would likely show the HOMO density concentrated on the more electron-rich phenylmethanol portion, while the LUMO might be distributed over the electron-withdrawing 1,2,4-oxadiazole ring. This distribution is crucial for understanding how the molecule interacts with biological targets. nih.gov Density Functional Theory (DFT) calculations are commonly employed to determine these properties. researchgate.net
Illustrative Data for FMO Analysis
| Parameter | Illustrative Energy Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. malayajournal.org |
Electrostatic Potential Surface Mapping for Recognition Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. malayajournal.org MEP maps illustrate the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.netresearchgate.net
These maps are routinely used to understand biological function and identify potential binding sites for receptor-drug interactions. chemrxiv.orgscispace.com For this compound, an MEP map would likely reveal negative potential (red) around the oxygen and nitrogen atoms of the oxadiazole ring and the oxygen of the methanol group, indicating these are likely sites for hydrogen bond acceptance. nih.gov Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a hydrogen bond donor site. nih.gov These features are critical for the molecule's recognition and binding to a biological target. scispace.com
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of computer-aided drug discovery (CADD) that defines the essential steric and electronic features necessary for a molecule to bind to a specific biological target. nih.govsemanticscholar.org This model can then be used as a 3D query to screen large compound libraries in a process called virtual screening, identifying novel molecules with the potential for similar biological activity. mdpi.com
Derivation of Ligand-Based and Structure-Based Pharmacophores
Pharmacophore models can be developed through two primary approaches:
Ligand-Based Modeling: This method is used when the 3D structure of the biological target is unknown. nih.gov It involves aligning a set of known active molecules and extracting the common chemical features responsible for their activity. These features typically include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. pharmacophorejournal.com
Structure-Based Modeling: When the crystal structure of the target protein is available, a pharmacophore model can be derived directly from the key interactions observed between the protein and a bound ligand. mdpi.com This approach provides a more precise map of the essential features within the active site. nih.gov
For this compound, a hypothetical pharmacophore model would likely include features such as a hydrogen bond donor (from the -CH2OH group), hydrogen bond acceptors (from the N and O atoms of the oxadiazole ring), and an aromatic ring feature.
Illustrative Pharmacophore Features for this compound
| Feature | Description | Potential Origin on Molecule |
|---|---|---|
| Aromatic Ring (AR) | Aromatic center for π-π stacking interactions. | Phenyl ring |
| Hydrogen Bond Donor (HBD) | Site that can donate a hydrogen atom to a hydrogen bond. | Hydroxyl (-OH) group |
| Hydrogen Bond Acceptor (HBA) | Site that can accept a hydrogen atom in a hydrogen bond. | Nitrogen and Oxygen atoms of the 1,2,4-oxadiazole ring |
| Hydrophobic (HY) | A region that unfavorably interacts with water. | Phenyl ring |
In Silico Screening for Novel Scaffolds with Similar Biological Interaction Potential
Once a validated pharmacophore model is established, it can be used to screen virtual databases containing millions of compounds. nih.gov This in silico screening process filters the library to identify molecules that geometrically match the pharmacophore query. mdpi.com The resulting "hits" are compounds predicted to have a similar biological interaction potential to the original active molecule. rsc.org This method significantly reduces the time and cost associated with discovering new lead compounds compared to traditional high-throughput screening. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A robust QSAR model can predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues. acs.org
The development of a QSAR model involves several steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required. For instance, a study on 1,2,4-oxadiazole derivatives as S1P1 agonists divided compounds into categories to develop distinct statistical models based on their substitution patterns.
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include physicochemical, electronic, and 3D properties.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation correlating the descriptors with biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
For derivatives of this compound, a QSAR study could reveal which substitutions on the phenyl ring or modifications to the methanol group lead to an increase or decrease in a specific biological activity. Studies on other 1,2,4-oxadiazole series have successfully used 3D-QSAR techniques like CoMFA and CoMSIA to guide the synthesis of new anticancer agents. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
Derivatization Strategies and Analog Design Based on 3 1,2,4 Oxadiazol 3 Yl Phenyl Methanol for Enhanced Research Probes
Scaffold Hopping Approaches from the [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol Core
Scaffold hopping is a computational or rational design strategy employed to identify structurally novel chemotypes that retain the biological activity of the original molecule. researchgate.net This approach moves beyond simple analog synthesis by replacing the core molecular framework—in this case, the phenyl-1,2,4-oxadiazole unit—with a different, non-isosteric scaffold. researchgate.net The objective is to preserve the three-dimensional orientation of key functional groups responsible for biological interactions while exploring new intellectual property space and improving physicochemical or pharmacokinetic properties. dundee.ac.uk
For the this compound core, a scaffold hopping exercise would aim to replace the central bicyclic-like system with alternatives that mimic the spatial arrangement of the methanol (B129727) group and the substituents on the oxadiazole ring. Potential replacement scaffolds could include bicyclic aromatic systems that offer a similar geometric presentation of substituents.
Table 1: Examples of Potential Replacement Scaffolds
| Original Scaffold | Potential Replacement Scaffold | Rationale |
|---|---|---|
| Phenyl-1,2,4-oxadiazole | Imidazo[1,2-a]pyrimidine | Maintains a bicyclic, aromatic character with versatile points for substitution, potentially improving solubility and metabolic stability. dundee.ac.uk |
| Phenyl-1,2,4-oxadiazole | nih.govrsc.orgresearchgate.netTriazolo[1,5-a]pyrimidine | Offers an alternative heterocyclic system that can mimic the hydrogen bonding and aromatic interactions of the original core while altering metabolic liabilities. researchgate.net |
This strategy allows for significant changes to the molecular backbone, potentially leading to the discovery of compounds with improved properties, such as enhanced target affinity, better solubility, or reduced off-target effects, which are critical for the development of precise research probes. researchgate.netdundee.ac.uk
Bioisosteric Replacements of Key Functional Groups for Modulating Target Specificity
Bioisosterism involves substituting an atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that retains similar biological activity. mdpi.comscispace.com This strategy is a more subtle approach than scaffold hopping and is used to fine-tune the properties of a lead compound. For this compound, key functional groups amenable to bioisosteric replacement include the 1,2,4-oxadiazole (B8745197) ring, the central phenyl ring, and the methanol group.
1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is often used as a bioisostere for ester and amide groups due to its greater resistance to hydrolysis by metabolic enzymes. researchgate.netscispace.com However, the ring itself can be replaced to modulate properties. A common replacement is its regioisomer, the 1,3,4-oxadiazole (B1194373) ring. nih.govrsc.org This substitution can lead to significant changes in physicochemical properties. For instance, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been reported to increase polarity, enhance metabolic stability in human liver microsomes, and reduce interactions with off-target channels like hERG. nih.govrsc.org While this change can be beneficial for drug-like properties, it can also impact target affinity; in a series of CB2 receptor ligands, the 1,3,4-oxadiazole analogs showed a 10- to 50-fold reduction in affinity compared to their 1,2,4-oxadiazole counterparts. nih.gov
Table 2: Comparison of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Bioisosteres
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Reference |
|---|---|---|---|
| Polarity | Lower | Higher | nih.gov |
| Metabolic Stability | Lower | Higher | nih.gov |
| hERG Interaction | Higher | Lower | nih.gov |
Methanol Group: The hydroxymethyl group (-CH₂OH) is a versatile functional group that can act as both a hydrogen bond donor and acceptor. Bioisosteric replacements can modulate these interactions and introduce new properties.
Design and Synthesis of Focused Chemical Libraries Centered on the this compound Framework
The development of focused chemical libraries is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). Starting from the this compound framework, libraries can be designed to probe the chemical space around this central scaffold. The synthesis of 1,2,4-oxadiazoles is well-established, typically involving the reaction of an amidoxime (B1450833) with a carboxylic acid derivative, which allows for great diversity. nih.govnih.gov
A general synthetic approach to a library based on this framework could involve:
Synthesis of a core intermediate: Preparation of a key building block, such as 3-(hydroxymethyl)benzonitrile or a related amidoxime.
Diversification: Reacting the core intermediate with a diverse set of building blocks. For example, if the core is a benzamidoxime (B57231), it can be reacted with a library of different acyl chlorides or carboxylic acids to generate a variety of substituents at the 5-position of the 1,2,4-oxadiazole ring. nih.gov
Late-stage functionalization: Modifying the methanol group through oxidation, esterification, or etherification to introduce further diversity.
Table 3: Hypothetical Focused Library Design
| Variation Point | R-Group / Modification | Intended Purpose of Modification |
|---|---|---|
| 5-position of Oxadiazole | Alkyl chains, (hetero)aryl groups, cycloalkyl groups | Explore steric and electronic effects on target binding. nih.gov |
| Phenyl Ring | Introduction of F, Cl, OMe, CN substituents | Modulate lipophilicity, metabolic stability, and electronic properties. |
| Methanol Group | Oxidation to aldehyde or carboxylic acid | Introduce a hydrogen bond acceptor or charged group. |
Such libraries have been used to screen for various biological activities, including anticancer properties. For example, libraries of 1,2,4-oxadiazole derivatives have been synthesized and tested against various cancer cell lines to identify compounds with potent cytotoxic activity. researchgate.net
Chemical Probe Development for Unraveling Biological Pathways
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context. The this compound scaffold can be readily adapted for this purpose by incorporating reporter tags or reactive groups. Oxadiazole-based compounds have been successfully developed as chemical probes for applications such as live-cell imaging and detecting specific biomolecules. nih.govresearchgate.net
Strategies for converting the parent compound into a chemical probe include:
Fluorescent Labeling: Attaching a fluorophore (e.g., fluorescein, rhodamine) to the molecule, often via the methanol group, allows for visualization of the probe's localization within cells using fluorescence microscopy.
Affinity-Based Probes: Incorporating a biotin (B1667282) tag enables the isolation of the probe's binding partners from cell lysates through pull-down assays followed by mass spectrometry.
Photoaffinity Labeling: Introducing a photoreactive group (e.g., an azide (B81097) or diazirine) allows for the formation of a covalent bond between the probe and its target upon UV irradiation, facilitating target identification.
Table 4: Potential Chemical Probes and Their Applications
| Probe Type | Modification to Core Structure | Research Application |
|---|---|---|
| Fluorescent Probe | Conjugation of a fluorophore to the methanol group. | Real-time imaging of target protein localization and trafficking in living cells. researchgate.net |
| Affinity Probe | Addition of a biotin tag with a linker to the phenyl ring. | Identification of direct binding partners and protein complexes. |
The development of such probes is crucial for validating drug targets and elucidating complex biological signaling pathways.
Future Perspectives and Research Challenges in the Study of 3 1,2,4 Oxadiazol 3 Yl Phenyl Methanol
Identification of Novel and Unexplored Biological Targets for [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol
A primary avenue for future research will be the identification of novel biological targets for this compound. The diverse biological activities reported for 1,2,4-oxadiazole (B8745197) derivatives suggest that this compound could interact with a wide range of proteins and signaling pathways. nih.gov High-throughput screening (HTS) campaigns against extensive panels of kinases, proteases, and other enzyme families could reveal unexpected inhibitory activities. Furthermore, phenotypic screening approaches, which assess the effect of a compound on cell behavior without a preconceived target, may uncover novel mechanisms of action.
| Potential Biological Target Classes | Examples of 1,2,4-Oxadiazole Activity |
| Enzymes (e.g., Kinases, Proteases) | Inhibition of HDSirt2, an NAD+ lysine (B10760008) deacetylase, by substituted 3-aryl-5-alkyl-1,2,4-oxadiazoles for neurodegenerative disorders and cancer. nih.gov |
| G-protein coupled receptors (GPCRs) | Development of 1,2,4-oxadiazole derivatives as modulators of various GPCRs. |
| Ion Channels | Exploration of 1,2,4-oxadiazoles as potential blockers or modulators of ion channels involved in various physiological processes. |
| Nuclear Receptors | Investigation into the ability of the compound to modulate the activity of nuclear receptors, which are key regulators of gene expression. |
Development of Advanced Synthetic Methodologies for Structurally Complex Analogs
To explore the structure-activity relationship (SAR) of this compound, the development of advanced and efficient synthetic methodologies for its analogs is crucial. While classical methods for 1,2,4-oxadiazole synthesis, such as the acylation of amidoximes and 1,3-dipolar cycloaddition of nitrile oxides, are well-established, there is a need for more robust and versatile approaches. chim.itnih.govtandfonline.com Future research could focus on microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields. nih.gov Additionally, the development of one-pot multicomponent reactions would streamline the synthesis of diverse libraries of analogs for biological screening.
| Synthetic Methodology | Description | Potential Advantages |
| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. nih.gov | Faster synthesis, improved efficiency, and potential for solvent-free reactions. |
| Flow Chemistry | Reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, allowing for precise control over reaction parameters. | Enhanced safety, scalability, and reproducibility. |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single synthetic operation to form a product that contains the majority of the atoms of the starting materials. | High atom economy, operational simplicity, and rapid generation of molecular diversity. |
| Photoredox Catalysis | Uses visible light to initiate single-electron transfer processes, enabling novel and previously challenging chemical transformations. | Mild reaction conditions and access to unique chemical space. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A significant challenge in drug discovery is elucidating the precise mechanism of action of a bioactive compound. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound. nih.govnashbio.com By analyzing changes across these different molecular layers, researchers can identify the signaling pathways and cellular processes modulated by the compound. nih.gov This systems-level understanding is critical for identifying biomarkers of drug response and predicting potential off-target effects. nashbio.com
| Omics Technology | Information Gained | Application in Research |
| Genomics | Identifies genetic variations that may influence drug sensitivity or resistance. | Stratifying patient populations and personalizing treatment strategies. nashbio.com |
| Transcriptomics (RNA-Seq) | Measures changes in gene expression levels in response to compound treatment. | Identifying downstream targets and pathways affected by the compound. nih.gov |
| Proteomics | Quantifies changes in protein abundance and post-translational modifications. | Understanding the functional consequences of altered gene expression. nih.gov |
| Metabolomics | Profiles the levels of small molecule metabolites within a cell or biological system. | Revealing metabolic pathways perturbed by the compound. nih.gov |
Application of Artificial Intelligence and Machine Learning in this compound Research
| AI/ML Application | Description | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Utilizes machine learning algorithms to build predictive models that correlate chemical structure with biological activity. nih.gov | Rapidly screen virtual libraries of compounds and prioritize synthesis of the most promising candidates. |
| Generative Molecular Design | Employs deep learning techniques to generate novel molecular structures with desired physicochemical and biological properties. frontiersin.org | De novo design of potent and selective analogs of this compound. |
| Analysis of Multi-Omics Data | AI algorithms can identify complex patterns and correlations within large and heterogeneous datasets. nih.govresearchgate.net | Uncover novel mechanistic insights and identify predictive biomarkers. |
| Prediction of ADMET Properties | Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. | Early identification of candidates with favorable pharmacokinetic and safety profiles. |
Addressing Challenges in Translating In Vitro Research Findings to More Complex Biological Systems
A persistent challenge in drug development is the translation of promising in vitro results to in vivo efficacy and safety. sygnaturediscovery.com While initial studies on this compound and its analogs will likely be conducted in simplified in vitro systems, it is crucial to progress promising candidates to more physiologically relevant models. This includes the use of 3D cell cultures, organoids, and animal models of disease. nih.govresearchgate.net A key challenge is that in vitro models often fail to replicate the complex microenvironment and pharmacokinetic/pharmacodynamic (PK/PD) relationships observed in a whole organism. sygnaturediscovery.comnih.gov Careful experimental design and the use of appropriate animal models that accurately reflect human disease are essential for successful translation. sygnaturediscovery.com
| Challenge | Potential Strategy |
| Lack of Physiological Relevance in 2D Cell Culture | Utilize 3D cell culture models (e.g., spheroids, organoids) that better mimic the in vivo tissue architecture and cell-cell interactions. researchgate.net |
| Poor Pharmacokinetics (PK) | Optimize the ADMET properties of lead compounds through medicinal chemistry efforts, guided by in vitro ADME assays and in vivo PK studies. |
| Interspecies Differences | Conduct studies in multiple animal models to assess the consistency of efficacy and safety findings. sygnaturediscovery.com |
| Unforeseen Toxicity | Employ advanced in vitro toxicity assays (e.g., high-content imaging, organ-on-a-chip) to identify potential liabilities early in the discovery process. americanpharmaceuticalreview.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing [3-(1,2,4-Oxadiazol-3-yl)phenyl]methanol, and how can yield improvements be achieved?
- Methodology : The compound is typically synthesized via cyclization of amidoxime intermediates with activated carboxylic acids. For example, coupling carboxyclic acid derivatives with amidines using EDC·HCl and HOBt in DMF (as described for analogous oxadiazole syntheses) achieves moderate yields (~30–40%) . To improve yields, consider optimizing reaction time, stoichiometry of coupling reagents (e.g., 1.05–1.2 eq. of amidine), and purification via precipitation with MTBE .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Methodology :
- ¹H NMR : Key signals include aromatic protons (δ 8.4–7.4 ppm for oxadiazole-attached phenyl groups) and the hydroxymethyl group (δ 4.4–4.8 ppm as a singlet or multiplet) .
- IR : Stretch frequencies for oxadiazole (C=N at ~1600 cm⁻¹) and hydroxyl (O-H at ~3300 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Exact mass calculations (e.g., using [M+H]+) validate molecular formula .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Due to limited toxicity data, handle under fume hoods with PPE (gloves, lab coat, goggles). Avoid inhalation/ingestion and store in airtight containers at 2–8°C. Refer to safety data sheets (SDS) for emergency measures, though ecological and toxicological profiles remain uncharacterized .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity of the oxadiazole ring.
- Molecular Docking : Screen against targets like DPP-4 or sphingosine 1-phosphate receptors (S1PR) using AutoDock Vina. Prioritize poses with hydrogen bonds between the hydroxymethyl group and catalytic residues (e.g., Ser630 in DPP-4) .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, particularly in inflammation or metabolic disorders?
- Methodology :
- Anti-inflammatory : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA.
- DPP-4 Inhibition : Use fluorogenic substrates (e.g., Gly-Pro-AMC) to quantify enzyme activity in cell lysates .
- Cytotoxicity : Perform MTT assays on HEK293 or HepG2 cells to establish IC₅₀ values .
Q. How can crystallographic data resolve contradictions in reported spectroscopic or reactivity profiles?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXS refines bond lengths/angles, clarifying tautomerism or regiochemistry in the oxadiazole ring. Compare experimental data (e.g., C-N bond lengths ~1.30 Å) with DFT-optimized geometries .
Q. What strategies mitigate low solubility of this compound in aqueous assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
